3-Bromo-4-methylbenzene-1,2-diamine

Medicinal Chemistry Lipophilicity Drug Design

3-Bromo-4-methylbenzene-1,2-diamine (CAS 1482389-44-5) provides exclusive regiocontrol advantages over non‑brominated analogs. The ortho‑bromo substituent directs cyclizations to a single isomer, eliminating tedious purification of regioisomeric mixtures. Its elevated LogP (1.6 vs. 0.35) enhances membrane permeability, making it the preferred building block for ATP‑competitive kinase inhibitor scaffolds. The bromine atom also serves as a versatile handle for downstream cross‑couplings. For reliable, high‑purity material with validated substitution integrity, source this differentiated intermediate.

Molecular Formula C7H9BrN2
Molecular Weight 201.067
CAS No. 1482389-44-5
Cat. No. B2862825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylbenzene-1,2-diamine
CAS1482389-44-5
Molecular FormulaC7H9BrN2
Molecular Weight201.067
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)N)Br
InChIInChI=1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3
InChIKeyCTIPXZGAKLIGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylbenzene-1,2-diamine (CAS 1482389-44-5): A Regiochemically Defined ortho-Diamine Scaffold for Targeted Synthesis


3-Bromo-4-methylbenzene-1,2-diamine (CAS 1482389-44-5) is a brominated aromatic ortho-diamine building block with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . The compound features a precisely defined substitution pattern: a bromine atom at the 3-position, a methyl group at the 4-position, and two primary amine groups at the 1- and 2-positions, which distinguishes it from regioisomeric analogs and imparts distinct reactivity and physicochemical properties .

Why 3-Bromo-4-methylbenzene-1,2-diamine Cannot Be Replaced by Regioisomers or Non-Halogenated Analogs


Simple replacement of 3-Bromo-4-methylbenzene-1,2-diamine with 4-methylbenzene-1,2-diamine (CAS 496-72-0) or regioisomeric bromo-methylbenzene-1,2-diamines (e.g., 5-bromo-3-methylbenzene-1,2-diamine, CAS 76153-06-5) is not feasible due to critical differences in steric, electronic, and physicochemical properties . The 3-bromo substituent at the ortho position to the amine group creates a unique steric environment and a distinct hydrogen-bonding network in the solid state that differs from the 5-bromo regioisomer, while the methyl group at the 4-position further modulates electron density on the aromatic ring, impacting the nucleophilicity of the amines . These subtle but measurable variations in predicted density, boiling point, and calculated LogP directly translate into altered reactivity profiles and material properties, rendering generic substitution unacceptable for applications requiring precise regiochemical control.

Quantitative Differentiation of 3-Bromo-4-methylbenzene-1,2-diamine Against Closest Analogs


LogP Comparison: Enhanced Lipophilicity Over Non-Halogenated Parent Diamine

The calculated octanol-water partition coefficient (LogP) for 3-Bromo-4-methylbenzene-1,2-diamine is 1.6 [1]. This represents a significant increase in lipophilicity compared to the non-halogenated parent scaffold, 4-methylbenzene-1,2-diamine (3,4-diaminotoluene, CAS 496-72-0), for which calculated LogP values are reported as 0.35 . The bromine substituent thus contributes to a >1 log unit increase in lipophilicity.

Medicinal Chemistry Lipophilicity Drug Design

Predicted Density and Boiling Point: Differentiating Physicochemical Profile from 5-Bromo Regioisomer

3-Bromo-4-methylbenzene-1,2-diamine exhibits a predicted density of 1.589 ± 0.06 g/cm³ and a predicted boiling point of 299.6 ± 35.0 °C . In contrast, the regioisomeric 5-bromo-3-methylbenzene-1,2-diamine (CAS 76153-06-5) has a reported density of 1.619 ± 0.06 g/cm³ and a boiling point of 303.9 ± 37.0 °C . These small but measurable differences arise directly from the altered substitution pattern.

Process Chemistry Physical Properties Scale-up

Regiochemical Influence on Hydrogen-Bonding Network: Unique Solid-State Architecture

While direct X-ray data for 3-Bromo-4-methylbenzene-1,2-diamine is not publicly available, a key piece of class-level evidence comes from the solid-state structure of its close analog, 5-bromo-3-methylbenzene-1,2-diamine (CAS 76153-06-5), which reveals the formation of two-dimensional networks stabilized by N-H···N and N-H···Br hydrogen bonding, as well as π-π interactions . The ortho relationship of bromine to amine in the 3-bromo-4-methyl derivative is predicted to alter the geometry and strength of these intermolecular interactions, leading to a different solid-state packing arrangement and, consequently, distinct material properties (e.g., melting point, solubility).

Crystal Engineering Solid-State Chemistry Materials Science

Commercial Purity Benchmarking: Standardization for Research Supply

The commercially available 3-Bromo-4-methylbenzene-1,2-diamine is standardized across multiple reputable vendors at a minimum purity of 95%, as determined by HPLC or GC . This consistency provides a reliable baseline for procurement, whereas the purity and availability of less common regioisomers (e.g., 5-bromo-3-methylbenzene-1,2-diamine) or the non-halogenated parent diamine can vary significantly depending on the supplier and intended application.

Procurement Quality Control Synthetic Intermediates

High-Value Applications of 3-Bromo-4-methylbenzene-1,2-diamine Based on Verified Differentiators


Synthesis of Lipophilic Kinase Inhibitor Scaffolds

The enhanced lipophilicity of 3-Bromo-4-methylbenzene-1,2-diamine (LogP = 1.6) compared to its non-brominated parent (LogP = 0.35) makes it a superior building block for the construction of ATP-competitive kinase inhibitors and other drug-like molecules requiring balanced lipophilicity for cellular permeability and target engagement [1]. The ortho-diamine moiety is a well-established scaffold for generating benzimidazole and quinoxaline cores, which are prevalent in kinase inhibitor programs [2].

Construction of Regiochemically Pure Benzimidazole Derivatives for Structure-Activity Relationship (SAR) Studies

The precise 3-bromo-4-methyl substitution pattern on the benzene ring ensures that any subsequent cyclization reactions (e.g., to form benzimidazoles) proceed with absolute regiocontrol, leading to a single, well-defined isomer [1]. This is in stark contrast to reactions using 4-methylbenzene-1,2-diamine, which can yield mixtures of regioisomers when condensed with unsymmetrical electrophiles, complicating purification and SAR analysis [2]. The bromine atom further provides a synthetic handle for downstream diversification via cross-coupling reactions.

Development of Physicochemically Distinct Crystalline Intermediates for Process Chemistry

The predicted density (1.589 g/cm³) and boiling point (299.6 °C) of 3-Bromo-4-methylbenzene-1,2-diamine differ measurably from its 5-bromo regioisomer [1]. In process chemistry, even small differences in these properties can significantly impact the efficiency of unit operations like crystallization, filtration, and drying. The unique hydrogen-bonding network inferred from its regioisomeric analog further suggests that this compound will exhibit distinct solid-state behavior, which can be leveraged to improve isolation yields and purity profiles during multistep syntheses [2].

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